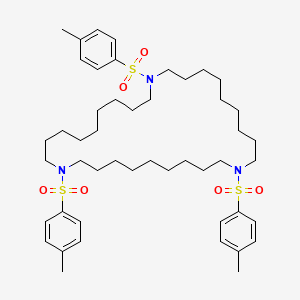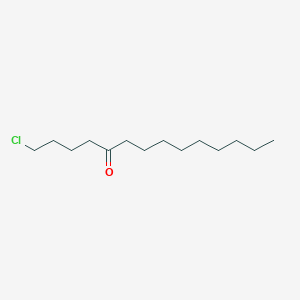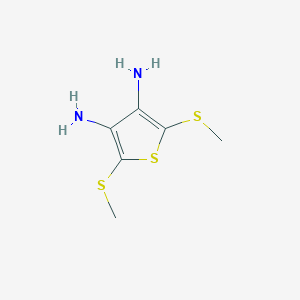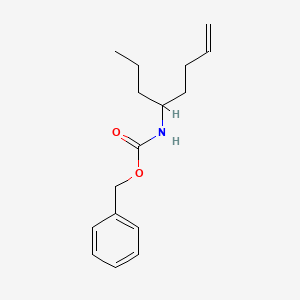
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is an organic compound that belongs to the phenanthrene family. Phenanthrene derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde can be achieved through several methods. One common approach involves the Duff formylation of 4,8-dimethoxy-1-naphthol, followed by methylation . The starting material, 4,8-dimethoxy-1-naphthol, is prepared from 1,5-dimethoxynaphthalene through 1-bromo-4,8-dimethoxynaphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: 1,4,8-Trimethoxy-2-methylphenanthrene-3-carboxylic acid.
Reduction: 1,4,8-Trimethoxy-2-methylphenanthrene-3-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to anti-cancer effects by disrupting cellular processes essential for tumor growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8-Trimethoxy-2-naphthalenecarbaldehyde: Similar in structure but with a naphthalene core instead of a phenanthrene core.
2-Methylphenanthrene: Lacks the methoxy and aldehyde groups, making it less reactive in certain chemical reactions.
Uniqueness
1,4,8-Trimethoxy-2-methylphenanthrene-3-carbaldehyde is unique due to its combination of methoxy groups and an aldehyde functional group on a phenanthrene core. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
88208-85-9 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1,4,8-trimethoxy-2-methylphenanthrene-3-carbaldehyde |
InChI |
InChI=1S/C19H18O4/c1-11-15(10-20)19(23-4)17-13-6-5-7-16(21-2)12(13)8-9-14(17)18(11)22-3/h5-10H,1-4H3 |
InChI-Schlüssel |
VKZVSLIDWALPEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C3=C(C=CC2=C1OC)C(=CC=C3)OC)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)



![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)

![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

